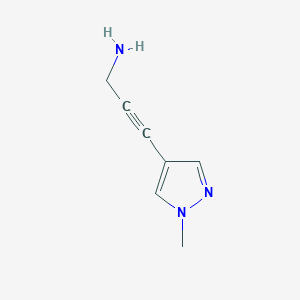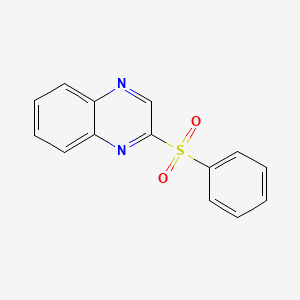
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Overview
Description
“3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” is a chemical compound with the CAS Number: 1178253-85-4 . It has a molecular weight of 135.17 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-4-yl)-2-propyn-1-amine . The InChI code is 1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 135.17 .Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, including compounds similar to "3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine," has been extensively studied for its utility in synthesizing a wide range of heterocyclic compounds. These compounds are valuable as building blocks in the synthesis of heterocycles such as pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, showcasing their significance in the development of various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds offers mild reaction conditions for generating versatile dyes from a broad range of precursors (Gomaa & Ali, 2020).
Pharmacological Applications
Research into pyrazoline derivatives has shown that these compounds exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. The synthesis of methyl substituted pyrazoles, in particular, has been reported to show significant pharmacological importance, demonstrating a wide array of biological activities. This indicates the potential of "this compound" in medicinal chemistry (Sharma et al., 2021).
Environmental Applications
Amine-containing compounds, like "this compound," have been explored for their potential in environmental applications, particularly in the removal of persistent pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The development and application of amine-containing sorbents for PFAS removal rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a promising avenue for utilizing such compounds in water treatment technologies (Ateia et al., 2019).
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMRGUPLKKYMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylphenyl)sulfonyl]quinoxaline](/img/structure/B3087852.png)

![3-[(Piperazine-1-carbonyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B3087863.png)


![4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3087873.png)





![Methyl 2-[2-(trifluoromethyl)phenyl]alaninate](/img/structure/B3087936.png)